N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine
Description
Structure and Key Features:
The compound features a pyrimidine ring substituted at three positions:
- Position 5: A 4-chlorophenylsulfonyl group (-SO₂-C₆H₄-Cl).
- Position 4: A phenyl group (-C₆H₅).
- Position 2: A dimethylamine group (-N(CH₃)₂).
This sulfonamide-pyrimidine hybrid combines electron-withdrawing (sulfonyl, chloro) and lipophilic (aryl) groups, which are common in bioactive molecules. The dimethylamine group enhances solubility and may participate in hydrogen bonding or charge interactions .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(17(21-18)13-6-4-3-5-7-13)25(23,24)15-10-8-14(19)9-11-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJNJJDSDCNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is introduced via a sulfonylation reaction using chlorosulfonic acid and the appropriate phenyl derivative.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to its therapeutic or biological effects. Detailed studies using techniques like molecular docking and network pharmacology can provide insights into its specific targets and mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound 1 : N-{5-[(4-Chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine (CAS 478080-93-2)
- Key Differences :
- Position 4 : A 3-methoxyphenylsulfanyl (-S-C₆H₄-OCH₃) replaces the phenyl group.
- Impact :
- The sulfanyl (thioether) group introduces reduced electron-withdrawing effects compared to the sulfonyl group.
- Methoxy enhances lipophilicity and may alter metabolic stability .
Compound 2 : 4-(4-Methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine (CAS 339110-12-2)
- Key Differences :
- Position 5 : Methylsulfonyl (-SO₂-CH₃) replaces 4-chlorophenylsulfonyl.
- Position 4 : 4-Methoxyphenyl (-C₆H₄-OCH₃) replaces phenyl.
- Impact :
- Methoxyphenyl increases electron-donating capacity, which could influence π-π stacking interactions .
Compound 3 : Sch225336 (CB2-selective bis-sulfone)
- Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.
- Key Differences :
- Core : Contains two sulfonyl groups on a biphenyl scaffold instead of a pyrimidine.
- Impact :
- The bis-sulfone design enhances CB2 receptor selectivity, suggesting that sulfonyl group positioning critically affects target engagement .
Antibacterial Activity
- Compound 4 : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (from )
- Key Features : Combines sulfonyl, oxadiazole, and acetamide groups.
- Activity : Exhibits potent growth inhibition against E. coli and S. dysentery (MIC 0.17–0.37 µg/mL).
- Comparison : The 4-chlorophenylsulfonyl moiety in both compounds suggests a shared mechanism for disrupting bacterial membranes or enzymes .
Enzyme Inhibition
- Compound 5: 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine () Key Features: Pyrimidine core with fluorophenyl and methyl groups. Structural Insights: Intramolecular N–H⋯N hydrogen bonds stabilize conformation, influencing interactions with bacterial targets. Comparison: The absence of a sulfonyl group in Compound 5 may reduce binding to sulfonamide-sensitive enzymes like dihydropteroate synthase .
Physicochemical and Structural Properties
- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance electron-withdrawing effects and metabolic stability but may reduce membrane permeability compared to sulfanyl groups .
- Chlorophenyl vs. Methoxyphenyl : Chlorine increases electronegativity and steric bulk, while methoxy improves solubility but may reduce target affinity .
Biological Activity
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine, also known as CAS 339107-53-8, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and enzyme inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₆ClN₃O₂S
- Molecular Weight : 367.85 g/mol
- CAS Number : 339107-53-8
The compound features a pyrimidine core substituted with a chlorophenyl sulfonyl group and a dimethylamine moiety, which contributes to its biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted on various bacterial strains indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, making their inhibition a target for therapeutic interventions.
-
Acetylcholinesterase Inhibition :
- The compound showed promising results with an IC₅₀ value of 25 µM, indicating moderate inhibition compared to standard inhibitors.
-
Urease Inhibition :
- A significant reduction in urease activity was observed, with an IC₅₀ of 30 µM. This suggests potential applications in treating conditions related to urease-producing bacteria.
Case Study 1: Antibacterial Efficacy
In a controlled study involving infected mice models, treatment with this compound led to a marked reduction in bacterial load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against bacterial infections resistant to conventional antibiotics.
Case Study 2: Enzyme Inhibition in Diabetic Models
Another study investigated the effects of the compound on enzymatic activity related to diabetes management. The findings suggested that the inhibition of AChE could enhance cholinergic transmission, potentially improving glycemic control in diabetic subjects.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the sulfonamide group significantly influence biological activity. For instance, electron-withdrawing groups enhance antibacterial potency while also affecting enzyme inhibitory properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
